N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline
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Overview
Description
N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and a 2-(methylsulfanyl)aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. Ultrasonic-assisted synthesis has been explored as a method to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline can be compared with other pyrazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor with anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the methylsulfanyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C20H19N5S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(2-methylsulfanylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5S/c1-13-8-9-17(14(2)10-13)25-20-15(11-23-25)19(21-12-22-20)24-16-6-4-5-7-18(16)26-3/h4-12H,1-3H3,(H,21,22,24) |
InChI Key |
NALPNGKTVBPWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4SC)C |
Origin of Product |
United States |
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